4-methyl-3-nitro-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]benzamide -

4-methyl-3-nitro-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]benzamide

Catalog Number: EVT-4679295
CAS Number:
Molecular Formula: C20H19N3O4S
Molecular Weight: 397.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

3-(4-Methoxyphenyl)-4-methyl-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide []

Compound Description: 3-(4-Methoxyphenyl)-4-methyl-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide is a compound characterized by its crystal structure. The research highlights the molecule's conformation and the intermolecular interactions observed in its crystal form, particularly hydrogen bonds. []

Relevance: This compound shares a core structure with 4-methyl-3-nitro-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]benzamide. Both compounds feature a benzamide group directly linked to a thiazole ring. Further, both feature a substituted phenyl ring attached to the 4-position of the thiazole. The variations lie in the substituents on the benzamide and the 4-phenylthiazole moieties. []

Ethyl 3-[N-[4-[4-[Amino[(ethoxycarbonyl)imino]methyl]phenyl]-1,3-thiazol-2-yl]-N-[1-[(ethoxycarbonyl)methyl]piperid-4-yl]amino]propionate (SR 121787) []

Compound Description: This compound, identified as SR 121787, is a fibrinogen receptor (GpIIb-IIIa) antagonist. It acts as an antiaggregating agent, demonstrating potent and long-acting antithrombotic activity in both in vitro and in vivo studies. []

Relevance: While structurally distinct from 4-methyl-3-nitro-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]benzamide, SR 121787 shares the presence of a 1,3-thiazole ring as a central structural motif. This highlights the significance of the 1,3-thiazole moiety in pharmaceutical research, particularly for its potential in targeting biological processes related to thrombosis. []

Nitazoxanide []

Compound Description: Nitazoxanide (2-(5-nitrothiazol-2-ylcarbamoyl)phenyl acetate) is a broad-spectrum antiparasitic compound belonging to the thiazolide class. It exhibits efficacy against a variety of parasites, including helminths, protozoa, and some bacteria and viruses. []

Relevance: Both nitazoxanide and 4-methyl-3-nitro-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]benzamide belong to the thiazole class of compounds. This shared chemical class suggests potential similarities in their modes of action or biological targets. []

Tizoxanide []

Compound Description: Tizoxanide is the active metabolite of nitazoxanide, exhibiting similar broad-spectrum antiparasitic activity. []

Relevance: Like nitazoxanide, tizoxanide belongs to the thiazole class of compounds, placing it in the same category as 4-methyl-3-nitro-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]benzamide. This shared classification suggests potential for similar therapeutic applications or biological activity. []

4-Nitro-N-(5-nitro-1,3-thiazol-2-yl)benzamide (NTB) []

Compound Description: NTB is a newly synthesized thiazolide analogue exhibiting potent antiparasitic activity against kinetoplastid parasites, specifically Trypanosoma cruzi and Leishmania mexicana. []

Relevance: NTB exhibits structural similarities with 4-methyl-3-nitro-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]benzamide. Both compounds contain a nitrobenzamide moiety attached to the thiazole ring, although the position of the nitro group on the benzamide differs. This structural similarity, along with their shared thiazolide classification, suggests they might exhibit overlapping biological activities or target similar pathways. []

2-Nitro-N-(5-nitro-1,3-thiazol-2-yl)benzamide []

Compound Description: The crystal structure of 2-nitro-N-(5-nitro-1,3-thiazol-2-yl)benzamide reveals a planar amide group connecting a thiazole ring to a nitro-substituted benzene ring. This compound’s crystal structure is stabilized by N—H⋯O hydrogen bond interactions. []

Relevance: This compound shares a significant structural similarity with 4-methyl-3-nitro-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]benzamide. Both compounds possess a nitrobenzamide group directly linked to a thiazole ring. The difference lies in the position of the nitro group on the benzene ring and the presence of a substituted phenyl group at the 4-position of the thiazole ring in 4-methyl-3-nitro-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]benzamide. []

N-[4-Methyl-3-(4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl)thiazol-2(3H)-ylidene]benzamide derivatives []

Compound Description: This series of compounds comprises a hybrid ring system incorporating both thiazole and oxadiazole rings. These molecules exhibited significant antibacterial activities. []

Relevance: While structurally distinct from 4-methyl-3-nitro-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]benzamide, the presence of a thiazole ring in these derivatives highlights the significance of this moiety in designing molecules with potential antibacterial properties. []

N-(4-(6-(isopropylamino)pyrimidin-4-yl)-1,3-thiazol-2-yl)-N,4-dimethylbenzamide (Compound 4) []

Compound Description: Compound 4, also known as N-(4-(6-(isopropylamino)pyrimidin-4-yl)-1,3-thiazol-2-yl)-N,4-dimethylbenzamide, displays a high binding affinity for metabotropic glutamate 1 (mGlu1) receptors (Ki = 13.6 nM). It is labeled with carbon-11 for use in positron emission tomography (PET) imaging. []

Relevance: Similar to 4-methyl-3-nitro-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]benzamide, compound 4 features a benzamide group directly linked to a thiazole ring. Despite the differences in substituents on both the thiazole and benzamide rings, the shared core structure indicates a possible connection in their biological activity, specifically their interaction with specific receptors or enzymes. []

2-Chloro-N′-[4-(dimethylamino)benzylidene]-N-[4-(3-methyl-3-phenylcyclobutyl)-1,3-thiazol-2-yl]acetohydrazide []

Compound Description: This compound is characterized by its crystal structure, which features a thiazole ring linked to an acetohydrazide moiety. Its molecular conformation is stabilized by intramolecular hydrogen bonding. []

Relevance: Although structurally distinct from 4-methyl-3-nitro-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]benzamide, both compounds share the presence of a 1,3-thiazole ring. This common feature highlights the importance of this heterocycle in the development of diverse chemical entities with potential biological activity. []

N-(5-Nitro-1,3-thiazol-2-yl)-4-(trifluoromethyl)benzamide []

Compound Description: The crystal structure of N-(5-nitro-1,3-thiazol-2-yl)-4-(trifluoromethyl)benzamide reveals two independent molecules in its asymmetric unit. The molecule features a nitrothiazole ring connected to a trifluoromethyl-substituted benzene ring through an amide linkage. []

Relevance: This compound shares a significant structural resemblance with 4-methyl-3-nitro-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]benzamide. Both compounds contain a nitrothiazole ring directly linked to a substituted benzamide moiety. The variations lie in the substituents on both the benzamide and thiazole rings. []

1-Methyl-3-(4-substituted phenyl-1,3-thiazol-2-yl)-2-(pyridin-3-yl)-2,3-dihydroquinazolin-4(1H)-ones []

Compound Description: This series of quinazolin-4-one derivatives, incorporating a thiazole ring in their structure, demonstrated potent anticancer activity against the HT-29 human colorectal adenocarcinoma cell line. []

Relevance: Although not directly structurally analogous to 4-methyl-3-nitro-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]benzamide, these compounds highlight the relevance of incorporating a thiazole moiety within larger molecular frameworks to achieve desired biological activity, in this case, anticancer properties. []

[Bis(4-methyl-1,3-thiazol-2-yl-κN)methane]tricarbonyldichloridotungsten(II) []

Compound Description: This compound is a tungsten (II) complex featuring two 4-methyl-1,3-thiazole rings coordinated to the metal center. The research focuses on its crystal structure and coordination chemistry. []

Relevance: Although structurally diverse from 4-methyl-3-nitro-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]benzamide, the presence of the 1,3-thiazole ring in this complex showcases the versatility of this heterocycle in coordinating to metal centers, indicating potential applications in organometallic chemistry and catalysis. []

4-Hydroxy-2-methyl-N-(5-methyl-1,3-thiazol-2-yl)-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxide []

Compound Description: The crystal structure of 4-hydroxy-2-methyl-N-(5-methyl-1,3-thiazol-2-yl)-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxide reveals a thiazine ring adopting a half-chair conformation. The molecule features a 1,3-thiazole ring linked to the benzothiazine core through an amide bond. []

Relevance: Although structurally distinct from 4-methyl-3-nitro-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]benzamide, the presence of the 1,3-thiazole ring underscores the prevalence of this heterocycle in various chemical entities. The compound exemplifies how the 1,3-thiazole ring can be incorporated into larger, more complex structures, suggesting its potential as a building block for diverse molecular architectures. []

N-(4-Methyl-3-phenyl-2,3-dihydro-1,3-thiazol-2-ylidene)benzamide []

Compound Description: This compound is structurally characterized by a phenyl ring attached to a dihydrothiazole ring. The dihydrothiazole is further connected to a benzamide moiety. []

Relevance: Although not directly analogous to 4-methyl-3-nitro-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]benzamide, this compound highlights the consistent presence of the thiazole ring in various chemical entities. This highlights the significance of thiazole derivatives in medicinal chemistry, especially when seeking to target specific biological processes or pathways. []

3-(4-Methyl-1,3-thiazol-5-yl)-1-[1′-(4-methyl-1,3-thiazol-5-yl)-2-oxo-2,3,2′,3′,5′,6′,7′,7a′-octahydro-1H-indole-3-spiro-3'-1H-pyrrolizin-2′-yl]prop-2-en-1-one []

Compound Description: This complex compound features two 4-methyl-1,3-thiazole rings within a larger molecular framework. The research focuses on its crystal structure, highlighting its conformation and intermolecular interactions. []

Relevance: The presence of two 4-methyl-1,3-thiazole rings within this complex molecule emphasizes the versatility of this heterocycle as a building block in constructing diverse chemical structures. While structurally distinct from 4-methyl-3-nitro-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]benzamide, this compound emphasizes the broader significance of 1,3-thiazole derivatives in chemical synthesis and their potential in creating complex molecules with potential biological activity. []

4-{1-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl}-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole []

Compound Description: This complex compound contains a 1,3-thiazole ring within a larger structure featuring pyrazole and triazole rings. The research focuses on elucidating its crystal structure and highlighting its conformational features. []

Relevance: Although structurally diverse from 4-methyl-3-nitro-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]benzamide, the presence of the 1,3-thiazole ring within a larger, multi-heterocyclic framework highlights the adaptability of this heterocycle in creating complex molecules. This further suggests the potential for diverse biological activities associated with compounds containing this moiety. []

1-(1-((5-nitrobenzo[d]oxazol-2-yl)methyl)-6-oxido-4,8-dihydro-1H-[1,3,2]dioxaphosphepino[5,6-c]pyrazol-6yl)-3(phenyl/p-tolyl/4-methoxyphenyl/4-chlorophenyl)ureas (8a-d) []

Compound Description: These are a series of urea derivatives synthesized from the reaction of a complex heterocyclic alcohol with phenyl/substituted phenyl carbamoyl phosphoric acid dichlorides. []

Relevance: While structurally different from 4-methyl-3-nitro-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]benzamide, this series of compounds and their synthetic pathway highlight the potential of incorporating diverse heterocyclic systems, similar to the thiazole ring found in 4-methyl-3-nitro-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]benzamide, to design new molecules with potential biological applications. []

N-(1-((5-nitrobenzo[d]oxazol-2-yl)methyl)-6-oxido-4,8-dihydro-1H-[1,3,2]dioxaphosphepino[5,6-c]pyrazol-6-yl)morpholine/piperidine/4-methylpiperazine carboxamides (8e-g) []

Compound Description: This series represents a set of amide derivatives containing a morpholine, piperidine, or 4-methyl piperazine moiety linked to a complex heterocyclic core. The synthesis involves a similar strategy to the 8a-d series. []

Relevance: While their structure differs significantly from 4-methyl-3-nitro-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]benzamide, the synthesis of these amides, along with the urea derivatives (8a-d), highlights a broader theme in medicinal chemistry: exploring a variety of heterocyclic and non-heterocyclic moieties to create diverse libraries of compounds for biological screening. This approach is relevant to the development and exploration of compounds containing the 1,3-thiazole ring, like 4-methyl-3-nitro-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]benzamide, for potential therapeutic applications. []

1-(1-(benzo[d]thiazol-2-yl)methyl)-6-oxido-4,8-dihydro-1H-[1,3,2]dioxaphosphepino[5,6-c]pyrazol-6yl)-3(phenyl/p-tolyl/4-methoxyphenyl/4-chlorophenyl)ureas (12a-d) []

Compound Description: These are a series of urea derivatives containing a benzothiazole moiety. They are structurally related to the 8a-d series but lack the nitro group on the benzoxazole ring. []

Relevance: The presence of the benzothiazole ring in these compounds highlights a structural similarity to the thiazole ring present in 4-methyl-3-nitro-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]benzamide. While the overall structures are different, the presence of related heterocyclic systems suggests potential for similar binding properties or interactions with biological targets. []

N-(1-(benzo[d]thiazol-2-ylmethyl)-6-oxido-4,8-dihydro-1H-[1,3,2]dioxaphosphepino[5,6-c]pyrazol-6-yl)morpholine/piperidine/4-methylpiperazinecarboxamides (12e-g) []

Compound Description: Similar to the 12a-d series, these are amide derivatives containing a benzothiazole ring but lacking the nitro group on the benzoxazole ring. These compounds are structurally related to the 8e-g series. []

Relevance: The inclusion of a benzothiazole ring in these compounds points to a structural resemblance with the thiazole ring found in 4-methyl-3-nitro-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]benzamide. Despite differences in the overall structure, the presence of structurally-related heterocycles implies a possibility of shared binding affinities or interactions with biological targets. []

3′-(Benzo[d]thiazol-2-yl)-1′-methyl-2-oxo-4′-(aryl)spiro[indoline-3,2′-pyrrolidine]-3′-carbonitriles []

Compound Description: These are a series of spirocyclic compounds containing a benzothiazole moiety, synthesized via a 1,3-dipolar cycloaddition reaction. The regio- and diastereoselectivity of the reaction are influenced by substituents on the phenyl ring. []

Relevance: The presence of the benzothiazole ring in these spirocycles is structurally similar to the thiazole ring found in 4-methyl-3-nitro-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]benzamide. Despite variations in the overall molecular architecture, the presence of related heterocycles suggests a possible connection in their interactions with biological targets or pharmacological properties. []

5-Nitro-3-(2-(4-phenylthiazol-2-yl)hydrazineylidene)indolin-2-one derivatives []

Compound Description: This series of indolin-2-one derivatives features a thiazole ring connected to the core structure through a hydrazineylidene linker. These compounds exhibit dual inhibitory activity against HIV-1 reverse transcriptase-associated functions: polymerase and RNase H. []

Relevance: The shared presence of the thiazole ring in these derivatives and 4-methyl-3-nitro-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]benzamide underscores the significance of this heterocycle in designing molecules with potential antiviral activities. It highlights the relevance of thiazole-containing compounds in medicinal chemistry, particularly for targeting viral enzymes. []

3-({5-((2-Amino-1,3-thiazol-4-yl)methyl)-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(un/substituted-phenyl)propanamides []

Compound Description: This series of compounds incorporates both thiazole and oxadiazole rings within its structure. These propanamide derivatives demonstrated potent urease inhibitory activity and exhibited low cytotoxicity. []

Relevance: While not directly structurally analogous to 4-methyl-3-nitro-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]benzamide, this series emphasizes the utility of incorporating a thiazole ring within larger frameworks for achieving specific biological activities, such as enzyme inhibition. It suggests the potential of 4-methyl-3-nitro-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]benzamide or its analogs to interact with enzymes or biological targets. []

N-(6-Substitued-1,3-benzothiazol-2-yl)-4-phenyl-1,3-thiazol-2(3H)-imine Compounds []

Compound Description: These compounds are characterized by a thiazole ring directly connected to a benzothiazole moiety. The series explores variations in substituents on the benzothiazole ring. Several compounds, particularly 2b containing a phenolic group, exhibited cytotoxicity against various cancer cell lines. []

Relevance: These compounds share a structural similarity with 4-methyl-3-nitro-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]benzamide due to the presence of a thiazole ring. Despite the structural differences, this common feature suggests a possible link in their biological activities. The cytotoxic properties observed in some of these compounds highlight the potential of thiazole-containing compounds in targeting cancer cells. []

3-(2-N-(aryl,acyl)amino-5-methyl-1,3-thiazol-4-yl)-2H-chromen-2-ones []

Compound Description: This series of compounds combines a thiazole ring with a chromen-2-one moiety. The research focuses on their synthesis and evaluation of their antimicrobial activity. The study identifies compounds with promising activity against E. coli and P. aeruginosa. []

Relevance: While structurally distinct from 4-methyl-3-nitro-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]benzamide, these compounds exemplify the broader application of incorporating a thiazole ring in constructing molecules with potential biological activities, specifically antimicrobial properties. []

3-N-Alkoxyphthalimido-5-arylidene-2-{[4-(4-substituted phenyl)-1,3-thiazol-2-yl]imino}-1,3-thiazolidin-4-ones []

Compound Description: These are a series of thiazolidinone derivatives synthesized through a multi-step procedure. They are characterized by the presence of both thiazole and thiazolidinone rings in their structure. []

Relevance: While structurally different from 4-methyl-3-nitro-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]benzamide, the presence of the thiazole ring in these derivatives highlights its use as a building block in medicinal chemistry for creating diverse compounds with potential biological activities. []

N-{4-Chloro-2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]phenyl}-2-hydroxybenzamide (CPPHA) []

Compound Description: CPPHA is a positive allosteric modulator (PAM) of group 1 metabotropic glutamate receptors (mGluRs), particularly mGluR1 and mGluR5. It potentiates the responses of these receptors by binding to a novel allosteric site distinct from the binding sites of other known mGluR modulators. []

Relevance: Although structurally distinct from 4-methyl-3-nitro-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]benzamide, CPPHA's activity as a PAM for specific receptors highlights a potential mechanism of action that could be explored for thiazole-containing compounds. The research on CPPHA emphasizes the importance of investigating allosteric modulation as a potential therapeutic strategy for various neurological and psychiatric disorders. []

Relevance: PF-06767832, while structurally distinct from 4-methyl-3-nitro-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]benzamide, features a 1,3-thiazole ring. This commonality, even within different molecular frameworks, emphasizes the potential of 1,3-thiazole-containing compounds for pharmacological activity, particularly for interacting with and modulating specific receptor systems. []

Methyl (Z)-3-({5-[(E)-(tert-butylamino)methylidene]-4-oxo-4,5-dihydro-1,3-thiazol-2-yl}sulfanyl)prop-2-enoate []

Compound Description: This compound features a 1,3-thiazole ring substituted with various groups, including an (E)-(tert-butylamino)methylidene moiety. The study focuses on its crystal structure and intermolecular interactions. []

Relevance: The presence of the 1,3-thiazole ring in this compound, although in a different structural context compared to 4-methyl-3-nitro-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]benzamide, highlights the prevalence of this heterocycle in various chemical entities. This underscores the importance of 1,3-thiazole as a common pharmacophore in medicinal chemistry. []

(Z)-4-(4-substituted-thiazol-2-yl)-1-(2-oxoindolin-3-ylidene)semicarbazides []

Compound Description: This series of compounds features a thiazole ring linked to an indolin-2-one moiety through a semicarbazide bridge. The synthesis involves reacting (4-substituted thiazole-2-yl) semicarbazides with isatin. The compounds were evaluated for their antimicrobial activities. []

Relevance: These compounds, although structurally distinct from 4-methyl-3-nitro-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]benzamide, highlight the continued exploration of the thiazole ring in developing new molecules for potential therapeutic applications. Their evaluation for antimicrobial activity further suggests the possibility of exploring similar properties for 4-methyl-3-nitro-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]benzamide or its derivatives. []

N-[4-[2-Ethyl-4-(3-methylphenyl)-1,3-thiazol-5-yl]-2-pyridyl]benzamide (TAK-715) []

Compound Description: TAK-715 is a potent and orally active p38 mitogen-activated protein (MAP) kinase inhibitor. It shows promising activity in treating rheumatoid arthritis by inhibiting the production of the pro-inflammatory cytokine TNF-α. []

Relevance: Despite the structural difference from 4-methyl-3-nitro-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]benzamide, both compounds share the presence of a thiazole ring, specifically a 1,3-thiazole. This shared structural feature emphasizes the significance of the 1,3-thiazole moiety in pharmaceutical research and its potential role in interacting with specific biological targets, like enzymes involved in inflammatory processes. []

Ethyl 2-amino-4-(4-methyl-1,3-thiazol-5-yl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carboxylate []

Compound Description: This compound features a 1,3-thiazole ring attached to a pyrano[3,2-c]chromene system. The crystal structure shows two independent molecules, each stabilized by an intramolecular hydrogen bond involving the amino group. []

Relevance: Despite significant structural differences from 4-methyl-3-nitro-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]benzamide, the presence of the 1,3-thiazole ring underscores its prevalence as a building block in diverse chemical entities. This emphasizes the potential of the 1,3-thiazole moiety in creating various molecular frameworks with potentially diverse biological activities. []

3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-5-(2-hydroxyethyl)-4-methyl-1,3-thiazol-3-ium iodide 1.25-hydrate (Thiamine Iodide) []

Compound Description: This compound is the triclinic form of thiamine iodide, an essential vitamin (Vitamin B1). The crystal structure reveals interactions between thiamine cations and iodide anions. []

Relevance: While structurally distinct from 4-methyl-3-nitro-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]benzamide, thiamine iodide also contains a 1,3-thiazole ring. This shared structural element, despite being in vastly different molecular contexts, underscores the prevalence and importance of the 1,3-thiazole moiety in both biological systems and pharmaceutical research. []

4-Methyl-5-(5-{[5-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]disulfanyl}-4-phenyl-4H-1,2,4-triazol-3-yl)-2-phenyl-1,3-thiazole acetonitrile []

Compound Description: This compound contains two 1,3-thiazole rings within a larger molecular framework. The research focuses on its crystal structure and highlights the non-planar nature of the four rings due to electrostatic and steric interactions. []

Relevance: This complex molecule showcases the versatility of the 1,3-thiazole ring as a building block for diverse chemical entities. Although structurally distinct from 4-methyl-3-nitro-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]benzamide, the presence of multiple 1,3-thiazole rings in this compound emphasizes the broader importance of this heterocycle in medicinal chemistry. []

(4E)-3-[(2-Chloro-4,5-dihydro-1,3-thiazol-5-yl)methyl]-5-methyl-N-nitro-1,3,5-oxadiazinan-4-imine (Thiamethoxam) []

Compound Description: Thiamethoxam is a potent neonicotinoid insecticide. Its crystal structure is characterized by a 1,3-thiazole ring linked to an oxadiazinane ring system. []

Relevance: While structurally distinct from 4-methyl-3-nitro-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]benzamide, thiamethoxam shares the presence of a 1,3-thiazole ring. Although their biological targets and modes of action may differ, this shared structural feature highlights the importance of the 1,3-thiazole moiety in designing molecules with biological activity, both in pharmaceutical and agrochemical research. []

4-{2-[(3,4-Dichlorophenyl)(methyl)amino]-4-methyl-1,3-thiazol-5-yl}-N-(3-methylphenyl)pyrimidin-2-amine []

Compound Description: This compound features a 1,3-thiazole ring linked to a pyrimidine ring. The crystal structure shows a near-coplanar arrangement of the thiazole and pyrimidine rings. []

Relevance: Though structurally different from 4-methyl-3-nitro-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]benzamide, this compound's structure exemplifies the adaptability of the 1,3-thiazole ring in creating diverse chemical structures. This suggests the potential of incorporating 1,3-thiazole into various molecular frameworks for designing new compounds with potentially diverse biological activities. []

N-(5-Benzylidene-4-oxo-2-substituted phenylthiazolidin-3-yl)-5-((1,3-dioxoisoindolin-2-yl)methyl)-2-hydroxybenzamides []

Compound Description: This series of thiazolidinone derivatives incorporates a benzylidene group and a 1,3-dioxoisoindolin-2-ylmethyl substituent. These compounds were synthesized and evaluated for their antibacterial and antifungal activities. []

Relevance: While structurally distinct from 4-methyl-3-nitro-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]benzamide, these compounds highlight the continuing relevance of thiazolidinone derivatives in medicinal chemistry, particularly in the search for new antimicrobial agents. Their structural diversity and evaluation for biological activity suggest the possibility of exploring related properties for 4-methyl-3-nitro-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]benzamide and its analogs. []

Methyl 2-(2-amino-1,3-thiazol-4-yl)-2-[(Z)-methoxycarbonylmethoxyimino]ethanoate []

Compound Description: This compound features a 1,3-thiazole ring with an amino group substituent at the 2-position. The crystal structure shows intermolecular hydrogen bonding interactions. []

Properties

Product Name

4-methyl-3-nitro-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]benzamide

IUPAC Name

4-methyl-3-nitro-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]benzamide

Molecular Formula

C20H19N3O4S

Molecular Weight

397.4 g/mol

InChI

InChI=1S/C20H19N3O4S/c1-3-10-27-16-8-6-14(7-9-16)17-12-28-20(21-17)22-19(24)15-5-4-13(2)18(11-15)23(25)26/h4-9,11-12H,3,10H2,1-2H3,(H,21,22,24)

InChI Key

NKVMJXZMRBYXGB-UHFFFAOYSA-N

SMILES

CCCOC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC(=C(C=C3)C)[N+](=O)[O-]

Canonical SMILES

CCCOC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC(=C(C=C3)C)[N+](=O)[O-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.